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molecular formula C7H10N2O2 B8726082 2-Ethyl-5-methoxypyridazin-3(2H)-one

2-Ethyl-5-methoxypyridazin-3(2H)-one

Cat. No. B8726082
M. Wt: 154.17 g/mol
InChI Key: XGZQXWURILUCRL-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

The title compound, white crystalline solid, MS: m/e=159.1, 161.1 (M+H+), was prepared in accordance with the general method of example 23c by treatment of 2-ethyl-5-methoxy-2H-pyridazin-3-one with phosphorus oxychloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:8](=[O:9])[CH:7]=[C:6](OC)[CH:5]=[N:4]1)[CH3:2].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[CH:5]=[N:4][N:3]([CH2:1][CH3:2])[C:8](=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1N=CC(=CC1=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(N=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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